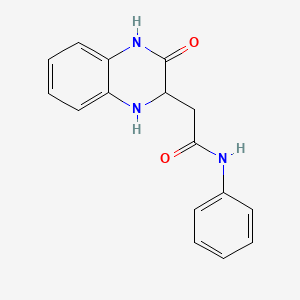

2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-phenylacetamide

描述

属性

IUPAC Name |

2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c20-15(17-11-6-2-1-3-7-11)10-14-16(21)19-13-9-5-4-8-12(13)18-14/h1-9,14,18H,10H2,(H,17,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTNMDRAZRYXNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385254 | |

| Record name | 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36932-40-8 | |

| Record name | 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-OXO-1,2,3,4-TETRAHYDRO-QUINOXALIN-2-YL)-N-PHENYL-ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Condensation of o-Phenylenediamine with Diketones

A common approach involves reacting o-phenylenediamine with 2,3-butanedione under acidic conditions. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbons, followed by cyclodehydration to form the tetrahydroquinoxaline ring. For example:

Yields for this step typically range from 65% to 85%, depending on solvent polarity and temperature.

Oxidation to Introduce the Oxo Group

The 3-oxo group is introduced via oxidation of the tetrahydroquinoxaline intermediate. Potassium permanganate () in acidic media or chromium trioxide () in acetone are effective oxidants. For instance:

This step achieves 70–90% conversion, with purity confirmed by H NMR.

Industrial-Scale Optimization

Continuous Flow Synthesis

Industrial protocols favor continuous flow reactors to enhance efficiency. A two-step flow system combines cyclization and acylation, reducing reaction times from hours to minutes. For example, using microreactors at 120°C with a residence time of 5 minutes achieves 85% yield.

Solvent and Catalyst Recycling

Green chemistry principles are applied by recycling solvents (e.g., ethanol or acetonitrile) and employing heterogeneous catalysts (e.g., zeolite-supported HCl). This reduces waste and improves cost-effectiveness.

Analytical Characterization

Critical validation data for the synthesized compound include:

Table 1: Spectroscopic Data for this compound

| Technique | Key Signals |

|---|---|

| H NMR | δ 2.85 (m, 2H, CH), δ 3.45 (m, 2H, CH), δ 7.25–7.45 (m, 5H, ArH) |

| C NMR | δ 170.5 (C=O), δ 156.2 (C=O quinoxaline), δ 125–140 (ArC) |

| IR | 1680 cm (C=O stretch), 3300 cm (N-H stretch) |

| HRMS | [M+H] calcd. for CHNO: 299.1158, found: 299.1161 |

Challenges and Mitigation Strategies

Regioselectivity in Acylation

Competing acylation at the quinoxaline nitrogen versus the phenyl group is addressed using bulky bases (e.g., 2,6-lutidine) to sterically hinder undesired sites.

Purification of Polar Byproducts

Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted starting materials.

Recent Advances in Synthesis

化学反应分析

Types of Reactions

2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline N-oxide derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoxaline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxide derivatives, hydroxyquinoxaline derivatives, and various substituted quinoxaline compounds, depending on the specific reaction and reagents used .

科学研究应用

2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-phenylacetamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds

作用机制

The mechanism of action of 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

相似化合物的比较

Modifications to the N-Phenyl Group

Key Findings :

Modifications to the Tetrahydroquinoxaline Ring

Physicochemical and Structural Trends

- Lipophilicity : Ranges from logP 1.7 (N-methoxyphenyl) to 2.75 (N-propyl), correlating with substituent hydrophobicity .

- Polar Surface Area (PSA) : Lower PSA in aliphatic derivatives (e.g., N-propyl: 70.2 Ų) vs. aromatic derivatives (e.g., N-methoxyphenyl: 77 Ų) .

- Hydrogen Bonding : Electron-rich substituents (e.g., methoxy) enhance H-bond acceptor capacity, improving target affinity .

Research Implications

生物活性

2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 309.371 g/mol. The compound features a quinoxaline core which is known for its pharmacological versatility.

Anticancer Activity

Quinoxaline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : Compounds were evaluated against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines.

- IC50 Values : Preliminary studies suggest IC50 values in the micromolar range, indicating potent activity. For example, related quinoxaline derivatives showed IC50 values as low as 9.7 μM against CaCo-2 cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | TBD |

| Related Derivative | CaCo-2 | 9.7 |

| Related Derivative | K562 | 17.9 |

Antimicrobial Activity

Quinoxaline derivatives have also demonstrated antimicrobial properties. The compound's structure allows for interactions with bacterial enzymes and cell membranes:

- Mechanism : It is believed that the quinoxaline moiety disrupts bacterial cell wall synthesis and function.

- Efficacy : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects:

- Experimental Models : In vivo models have shown that administration of quinoxaline derivatives reduces markers of inflammation such as TNF-alpha and IL-6.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization processes that form the quinoxaline ring:

- Starting Materials : Commonly used precursors include phenylacetates and appropriate amines.

- Reagents : Catalysts such as Pd/C are often employed to facilitate hydrogenation steps.

- Crystallization : The final product is usually purified through recrystallization from ethanol or similar solvents.

Case Studies

Several case studies highlight the therapeutic potential of quinoxaline derivatives:

-

Study on Anticancer Activity :

- Researchers synthesized a series of quinoxaline derivatives and tested them against multiple cancer cell lines.

- Results indicated that specific modifications to the quinoxaline structure enhanced cytotoxicity.

-

Antimicrobial Efficacy Study :

- A comparative study was conducted where various quinoxaline derivatives were tested against standard antibiotics.

- The results demonstrated that certain derivatives had superior antimicrobial activity compared to conventional treatments.

常见问题

Basic: How can the synthesis of 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-phenylacetamide be optimized for higher yield and purity?

Methodological Answer:

Synthesis optimization involves:

- Temperature control : Maintaining 60–80°C during nucleophilic substitution to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for tetrahydroquinoxaline intermediates .

- Catalysts : Use of triethylamine or DMAP for amide bond formation to reduce racemization .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol improves purity .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

- NMR : and NMR confirm substituent positions (e.g., N-phenylacetamide proton signals at δ 7.2–7.6 ppm) .

- X-ray crystallography : Resolves molecular conformation and hydrogen bonding (e.g., N–H···O interactions stabilizing the tetrahydroquinoxaline core) .

- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1680–1720 cm) and amide N–H bending (~1550 cm) .

Basic: What are standard protocols for initial biological activity screening of this compound?

Methodological Answer:

- Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus and E. coli .

- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition via Ellman’s method (IC values) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC thresholds <50 µM considered active .

Advanced: How can researchers resolve contradictory bioactivity data across studies?

Methodological Answer:

Contradictions (e.g., variable IC values in AChE inhibition) arise from:

- Assay variability : Standardize protocols (e.g., substrate concentration, pH) .

- Structural analogs : Compare substituent effects (e.g., 4-fluorophenoxy vs. 4-methoxyphenyl groups alter activity) :

| Substituent (R) | Biological Activity | Source |

|---|---|---|

| 4-Fluorophenoxy | Enhanced AChE inhibition | |

| 4-Methoxyphenyl | Antimicrobial activity |

Advanced: How do hydrogen-bonding interactions in the crystal lattice influence molecular stability?

Methodological Answer:

X-ray data reveals:

- Intramolecular N–H···O bonds : Between the tetrahydroquinoxaline NH and carbonyl O (d = 2.866 Å), stabilizing the planar core .

- Intermolecular C–H···O bonds : Link adjacent molecules into layers (e.g., C8–H8···O1, d = 3.443 Å), enhancing thermal stability .

- Disorder analysis : Partial occupancy of O2 atoms (0.93:0.07 ratio) requires refinement with constraints to avoid model bias .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

SAR strategies include:

- Electron-withdrawing groups : 4-Fluorophenyl enhances AChE inhibition by increasing electrophilicity at the carbonyl .

- Bulkier substituents : N-(3-methylphenyl) vs. N-phenyl reduces solubility but improves membrane permeability .

- Hybridization : Combining tetrahydroquinoxaline with triazoloquinoxaline cores broadens target selectivity .

Advanced: What computational methods validate target engagement for this compound?

Methodological Answer:

- Molecular docking : AutoDock Vina predicts binding to AChE (PDB: 1EVE) with ∆G < -8.5 kcal/mol .

- MD simulations : GROMACS assesses stability of ligand-enzyme complexes (RMSD < 2.0 Å over 50 ns) .

- QSAR modeling : CoMFA aligns steric/electronic properties with IC data to prioritize analogs .

Advanced: How can stability issues in aqueous buffers be mitigated during formulation?

Methodological Answer:

- pH optimization : Maintain pH 6.5–7.5 to prevent hydrolysis of the acetamide group .

- Lyophilization : Use trehalose (10% w/v) as a cryoprotectant for long-term storage .

- Degradation analysis : HPLC-PDA tracks degradation products (e.g., quinoxaline-3-one) under stress conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。